5-(3,4,5-Trimethoxyphenyl)-1,3-oxazole-4-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4,5-Trimethoxyphenyl)oxazole-4-carbonyl chloride: is a chemical compound that features a trimethoxyphenyl group attached to an oxazole ring, which is further connected to a carbonyl chloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,4,5-Trimethoxyphenyl)oxazole-4-carbonyl chloride typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with an appropriate oxazole precursor under specific conditions. One common method is the Claisen–Schmidt condensation, which involves the reaction of 3,4,5-trimethoxyacetophenone with an oxazole aldehyde in the presence of a base or acid catalyst . The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound’s quality .
Chemical Reactions Analysis
Types of Reactions: 5-(3,4,5-Trimethoxyphenyl)oxazole-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Oxidation and Reduction Reactions: The trimethoxyphenyl group can undergo oxidation to form quinones or reduction to form corresponding alcohols.
Common Reagents and Conditions:
Substitution Reactions: Reagents like amines, alcohols, and thiols in the presence of a base such as triethylamine or pyridine.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Amides, Esters, and Thioesters: Formed from substitution reactions.
Quinones and Alcohols: Formed from oxidation and reduction reactions, respectively.
Scientific Research Applications
Chemistry: In chemistry, 5-(3,4,5-Trimethoxyphenyl)oxazole-4-carbonyl chloride is used as a building block for synthesizing more complex molecules.
Biology and Medicine: This compound has shown promise in medicinal chemistry due to its potential biological activities. Derivatives of this compound have been studied for their antiproliferative effects on cancer cells, particularly colorectal and prostatic cancer cells . Additionally, it has been explored for its antimicrobial and anti-inflammatory properties .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings. Its unique chemical structure allows for the development of materials with specific properties, such as enhanced durability and resistance to environmental factors .
Mechanism of Action
The mechanism of action of 5-(3,4,5-Trimethoxyphenyl)oxazole-4-carbonyl chloride involves its interaction with various molecular targets. The trimethoxyphenyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. For example, it has been shown to inhibit tubulin polymerization, which is crucial for cell division, thereby exerting antiproliferative effects on cancer cells . Additionally, it may interact with other molecular targets such as heat shock proteins and thioredoxin reductase, contributing to its diverse biological activities .
Comparison with Similar Compounds
3,4,5-Trimethoxyphenylacetic Acid: Another compound featuring the trimethoxyphenyl group, used as an intermediate in organic synthesis.
5-(3,4,5-Trimethoxyphenyl)-1,3-oxazole-4-carboxylic Acid: A similar compound with a carboxylic acid group instead of a carbonyl chloride group.
Uniqueness: 5-(3,4,5-Trimethoxyphenyl)oxazole-4-carbonyl chloride is unique due to its combination of the trimethoxyphenyl group with an oxazole ring and a reactive carbonyl chloride group. This combination imparts distinct reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
89205-25-4 |
---|---|
Molecular Formula |
C13H12ClNO5 |
Molecular Weight |
297.69 g/mol |
IUPAC Name |
5-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carbonyl chloride |
InChI |
InChI=1S/C13H12ClNO5/c1-17-8-4-7(5-9(18-2)12(8)19-3)11-10(13(14)16)15-6-20-11/h4-6H,1-3H3 |
InChI Key |
JOXLYSDEWOBXMA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(N=CO2)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.